2-Chloro-3-(p-tolyl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

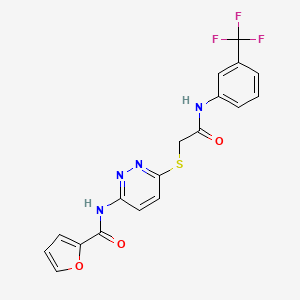

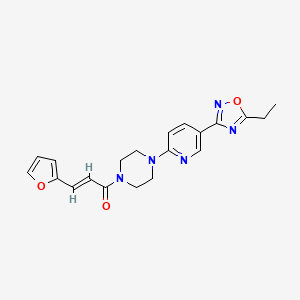

2-Chloro-3-(p-tolyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline class. It has a molecular formula of C15H11ClN2 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(p-tolyl)quinoxaline consists of a quinoxaline core with a chlorine atom at the 2-position and a p-tolyl group at the 3-position . The average mass is 254.714 Da .Aplicaciones Científicas De Investigación

Antifungal Properties

2-Chloro-3-hydrazinylquinoxaline: has garnered attention for its antifungal efficacy. In a study, it demonstrated significant effectiveness against various reference strains of Candida species. Notably, it exhibited heightened efficacy against Candida krusei isolates. However, its performance against other Candida species (such as Candida albicans , Candida tropicalis , Candida glabrata , Candida parapsilosis , and Candida auris ) exhibited variability. Additionally, it manifests variable efficacy against Aspergillus fumigatus , Aspergillus niger , Aspergillus terreus , and Aspergillus flavus , with no effect against Aspergillus brasiliensis .

Dual Attributes: Antifungal and Anti-Inflammatory

Beyond its antifungal properties, 2-Chloro-3-hydrazinylquinoxaline showcases dual attributes of antifungal and anti-inflammatory effects. These properties make it a promising candidate for addressing fungal infections and associated inflammation .

Other Applications

Apart from its antifungal potential, quinoxaline derivatives (including 2-Chloro-3-(p-tolyl)quinoxaline) have found applications in various fields:

- Dyes : Used in dye chemistry .

- Electroluminescent Materials : Employed in organic light-emitting devices .

- Fluorescent Materials : Contributing to fluorescence-based applications .

- Organic Semiconductors : Relevant for electronic devices .

- Chemical Switches : As building blocks for controllable switches .

- Anion Receptors : Used in the synthesis of anion receptors .

- DNA-Cleaving Agents : Investigated for their potential in DNA manipulation .

- Polymeric Optoelectronic Materials : Relevant for solar cell applications .

Direcciones Futuras

Quinoxaline derivatives, including 2-Chloro-3-(p-tolyl)quinoxaline, have potential for further exploration due to their wide range of biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .

Mecanismo De Acción

Target of Action

2-Chloro-3-(p-tolyl)quinoxaline is a derivative of quinoxaline, a class of compounds known for their wide range of physicochemical and biological activities . Quinoxaline derivatives have been utilized in the design and development of numerous bioactive molecules . Specifically, 2-Chloro-3-(p-tolyl)quinoxaline has demonstrated significant effectiveness against various strains of Candida species . Therefore, the primary targets of this compound are likely to be the cellular components of these fungal organisms.

Mode of Action

Given its effectiveness against candida species , it is plausible that it interacts with key proteins or enzymes within these organisms, disrupting their normal function and leading to their death or inhibition of growth

Biochemical Pathways

Considering its antifungal properties , it may interfere with essential metabolic pathways in fungi, such as cell wall synthesis or ergosterol biosynthesis, which are common targets of antifungal drugs

Result of Action

2-Chloro-3-(p-tolyl)quinoxaline has demonstrated substantial potential in effectively addressing various Candida species . It exhibited heightened efficacy, particularly against Candida krusei isolates . Its performance against other candida species exhibited variability . These results suggest that the compound’s action leads to the inhibition of growth or death of these fungal organisms.

Propiedades

IUPAC Name |

2-chloro-3-(4-methylphenyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-15(16)18-13-5-3-2-4-12(13)17-14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGRIDVYCCOAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818836 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-3-(4-methylphenyl)quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)

![9-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B2451666.png)

![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)

![1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2451675.png)

![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2451682.png)

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2451685.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2451686.png)